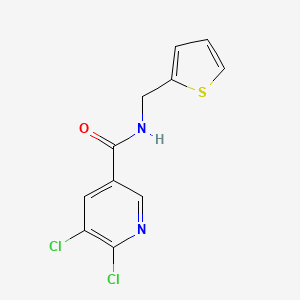
5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide, also known as DT-13, is a novel small molecule compound that has gained attention in recent years due to its potential therapeutic applications. DT-13 belongs to the class of pyridine carboxamide derivatives and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide is not fully understood, but it is believed to exert its biological effects by modulating various signaling pathways. 5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. 5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide has been found to exhibit several biochemical and physiological effects in various in vitro and in vivo studies. 5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce tumor growth in animal models. 5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide has also been found to reduce inflammation and oxidative stress in various disease models, including inflammatory bowel disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. 5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of 5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide is its poor water solubility, which can make it challenging to administer in vivo.
Direcciones Futuras
Several future directions for 5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide research are possible. One potential direction is to investigate the potential therapeutic applications of 5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide in other diseases, such as cardiovascular disease and diabetes. Another direction is to explore the molecular mechanisms underlying the biological effects of 5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide. Additionally, further studies are needed to optimize the synthesis and formulation of 5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide to improve its bioavailability and efficacy.
Conclusion:
In conclusion, 5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide is a novel small molecule compound that has gained attention in recent years due to its potential therapeutic applications. 5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, anti-oxidant, and anti-microbial properties. Although the exact mechanism of action of 5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide is not fully understood, it is believed to modulate various signaling pathways. 5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, further studies are needed to optimize the synthesis and formulation of 5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide and to investigate its potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of 5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with thiophen-2-ylmethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, anti-oxidant, and anti-microbial properties. Several studies have investigated the potential therapeutic applications of 5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-9-4-7(5-14-10(9)13)11(16)15-6-8-2-1-3-17-8/h1-5H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHHYRQOXJKQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24834666 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2785950.png)
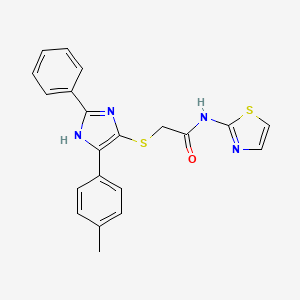
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2785953.png)
![N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2785955.png)
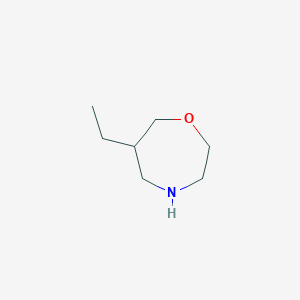
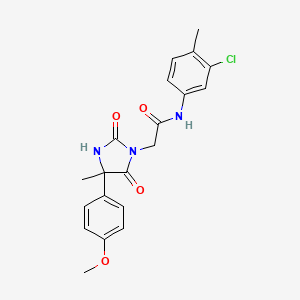
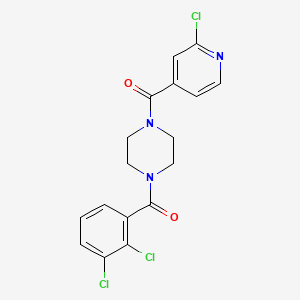
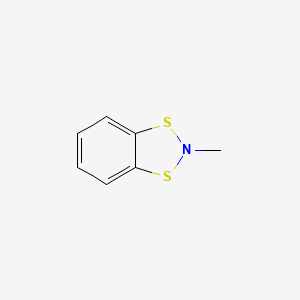
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2785963.png)

![[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride](/img/no-structure.png)
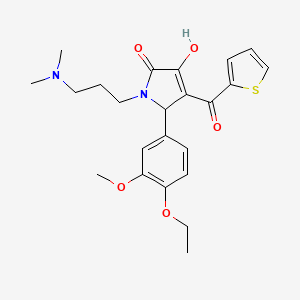

![2-[2-(4-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B2785971.png)